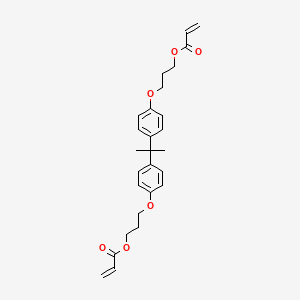
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate is a chemical compound with the molecular formula C27H32O6 and a molecular weight of 452.547. It is known for its applications in various fields, including separation techniques and pharmacokinetics .
Preparation Methods
The preparation of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves synthetic routes that typically include the reaction of appropriate phenyleneoxy and propanediyl derivatives under specific conditions. The reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase (RP) HPLC methods . For industrial production, scalable liquid chromatography methods are employed, which can also be used for the isolation of impurities in preparative separation .
Chemical Reactions Analysis
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in separation techniques, particularly in reverse phase HPLC methods, where it can be analyzed under simple conditions. The compound is also suitable for pharmacokinetics studies and can be used for the isolation of impurities in preparative separation . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves its interaction with molecular targets and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmacokinetics studies, the compound may interact with various enzymes and receptors to exert its effects .
Comparison with Similar Compounds
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate can be compared with other similar compounds, such as (Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl diprop-2-enoate and 2-Propenoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) ester . These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various scientific research applications .
Properties
CAS No. |
51989-01-6 |
|---|---|
Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[4-[2-[4-(3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-5-25(28)32-19-7-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-8-20-33-26(29)6-2/h5-6,9-16H,1-2,7-8,17-20H2,3-4H3 |
InChI Key |
LKJTVGPNIFDNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCOC(=O)C=C)C2=CC=C(C=C2)OCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


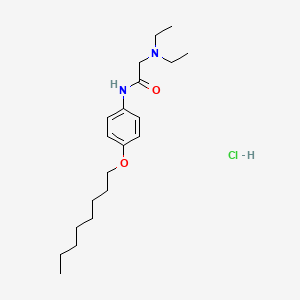

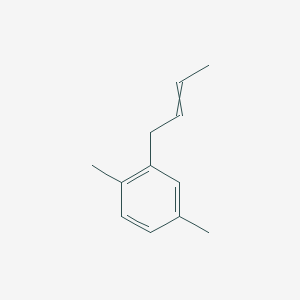
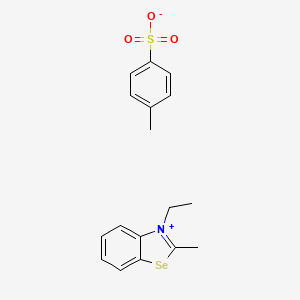

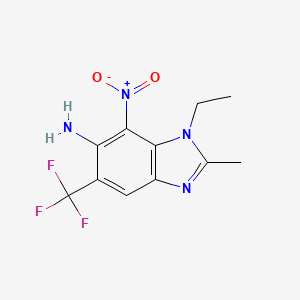
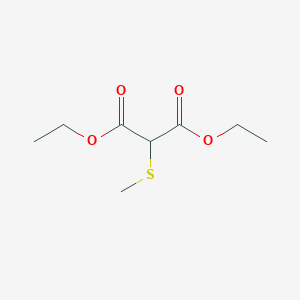
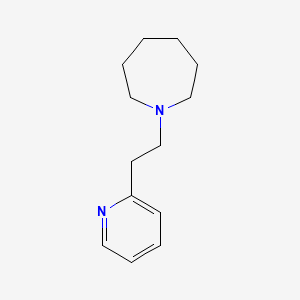
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
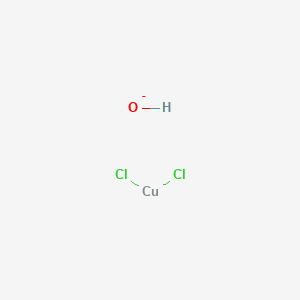
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

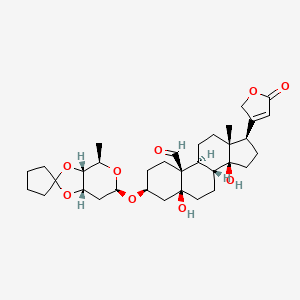
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
